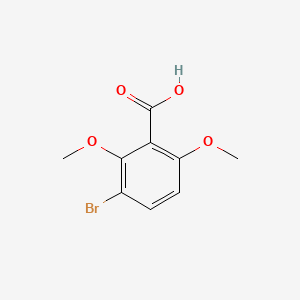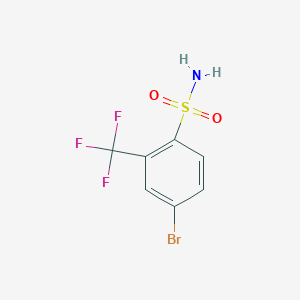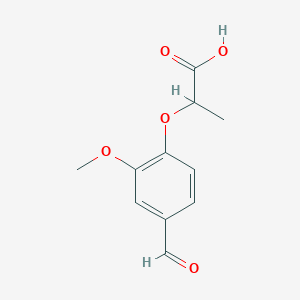
3-Bromo-2,6-dimethoxybenzoic acid
Vue d'ensemble
Description
3-Bromo-2,6-dimethoxybenzoic acid is a brominated benzoic acid derivative with two methoxy groups at the 2 and 6 positions on the benzene ring. It is related to various compounds that have been studied for their potential applications in different fields, including fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography , and as part of molecular recognition studies . Its structural analogs have been used in the synthesis of compounds with inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) , and it has been included in crystal complexes for structural analysis .
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can involve various chemical reactions, including bromination, reduction, oxidation, and Friedel-Crafts reactions . The specific synthesis of 3-bromo-2,6-dimethoxybenzoic acid is not detailed in the provided papers, but related compounds have been synthesized through similar methods, indicating that a multi-step synthetic route may be applicable .
Molecular Structure Analysis
The molecular structure of 3-bromo-2,6-dimethoxybenzoic acid can be inferred from related compounds. For instance, the crystal structure of 2',6'-dimethoxyflavone with 3-bromo-2,6-dimethoxybenzoic acid has been investigated, revealing intermolecular hydrogen bonding between the carbonyl group of the flavone and the acidic hydrogen of the acid . Additionally, the molecular conformation of similar compounds has been studied using techniques like FT-IR, FT-Raman, UV spectra, and DFT calculations .
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives can be quite diverse. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, has been found to react with various carboxylic acids to form fluorescent derivatives, which are useful in high-performance liquid chromatography . Another related compound, 3-bromo-2-nitrobenzo[b]thiophene, has shown interesting reactivity with amines, leading to aromatic nucleophilic substitution with rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2,6-dimethoxybenzoic acid can be deduced from studies on similar compounds. For instance, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid provided insights into the geometric parameters, energies, wavenumbers, and thermodynamic properties at different temperatures . The polymorphism of 2,6-dimethoxybenzoic acid has been explored, revealing different crystalline forms and hydrogen bonding patterns . These studies suggest that 3-bromo-2,6-dimethoxybenzoic acid may also exhibit polymorphism and specific intermolecular interactions.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
3-Bromo-2,6-dimethoxybenzoic acid has been utilized in the study of crystal structures. Wallet et al. (2000) explored its role in the formation of solid inclusion compounds with 2',6'-dimethoxyflavone, revealing insights into the complexation process and intermolecular hydrogen bonding patterns (Wallet, Gaydou, Lachekar, & Pichon-Pesme, 2000). Additionally, Portalone (2011) identified a new crystalline form of 2,6-dimethoxybenzoic acid, highlighting its potential in crystallography research (Portalone, 2011).
Polymorphic Control in Crystallization
The compound is also significant in polymorphic studies. Semjonova & Be̅rziņš (2022) investigated the use of 2,6-dimethoxybenzoic acid in controlling the polymorphic outcome of crystallization, offering valuable insights into the thermodynamic stability and the effect of additives (Semjonova & Be̅rziņš, 2022).
Synthetic Chemistry
In the domain of synthetic chemistry, Bengtsson & Hoegberg (1993) utilized 2,6-dimethoxybenzoic acid in the regioselective synthesis of benzamides, demonstrating its applicability in the preparation of phenolic metabolites (Bengtsson & Hoegberg, 1993). Similarly, Dao et al. (2018) employed derivatives of 3-bromo-2,6-dimethoxybenzoic acid in microwave-assisted cyclization processes, contributing to the synthesis of specific organic compounds (Dao, Ho, Lim, & Cho, 2018).
Metal Complex Studies
Micera et al. (1984) conducted research on the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid, providing insights into their decomposition mechanisms and interactions with metal ions (Micera, Piu, Erre, Cariati, & Pusino, 1984).
Analytical Chemistry Applications
In analytical chemistry, the compound finds applications in the study of halogen bonding and molecular interactions. Raffo et al. (2016) investigated the strength of Br … Br type II halogen bonds in bromobenzoic acid derivatives, including 3-bromo-2,6-dimethoxybenzoic acid, to understand intermolecular interactions better (Raffo et al., 2016).
Safety And Hazards
“3-Bromo-2,6-dimethoxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
3-bromo-2,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQANLQRQJHIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379193 | |
| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethoxybenzoic acid | |
CAS RN |
73219-89-3 | |
| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)




![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)



